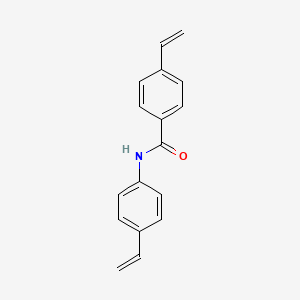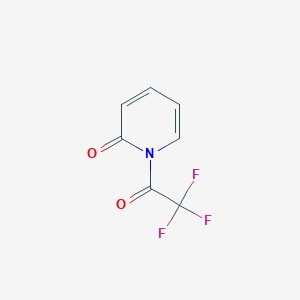![molecular formula C15H16N2O2 B13948784 Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- CAS No. 35438-85-8](/img/structure/B13948784.png)
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a benzene ring and a cyclohexyl group. It is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- typically involves the reaction of benzene derivatives with isocyanates. One common method is the reaction of 4-isocyanatocyclohexylmethyl chloride with benzene in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a cyclohexyl group.
Bis(4-isocyanatocyclohexyl)methane: Contains two isocyanate groups attached to cyclohexyl groups.
Uniqueness
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is unique due to the presence of both benzene and cyclohexyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
35438-85-8 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]benzene |
InChI |
InChI=1S/C15H16N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-2,5-6,13,15H,3-4,7-9H2 |
Clave InChI |
WFISGHNZCOYXMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC2=CC=C(C=C2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)



